

LC-MS/MS method for amisulpride quantification using a deuterated standard

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Compound of Interest

Compound Name: *S-Desethyl S-Methyl Amisulpride-d5*
Cat. No.: B1163764

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Application Note: High-Throughput Quantification of Amisulpride in Human Plasma via LC-MS/MS

Introduction & Clinical Context

Amisulpride is a substituted benzamide antipsychotic used extensively for the treatment of schizophrenia and dysthymia. Unlike many atypical antipsychotics, it is highly polar and exhibits low protein binding (~17%), relying heavily on renal elimination.

The Bioanalytical Challenge: Therapeutic Drug Monitoring (TDM) for amisulpride is strongly recommended (Level 1) by the AGNP consensus guidelines, with a therapeutic reference range of 200–320 ng/mL [1, 2]. However, its high polarity creates retention challenges in reversed-phase chromatography, often leading to elution in the "ion suppression zone" (early void volume) where matrix interferences are highest.

This protocol details a robust LC-MS/MS method using a deuterated internal standard (Amisulpride-d5).[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is critical here: it co-elutes with the analyte, experiencing the exact same matrix effects and ionization efficiency variations, thereby acting as a self-validating normalization factor for every injection.

Method Development Strategy (The "Why")

Internal Standard Selection

- Choice: Amisulpride-d5 (Ethyl-d5).
- Mechanistic Logic: Amisulpride is susceptible to phospholipid suppression in plasma extracts. An analog internal standard (like sulpiride) may separate chromatographically, meaning it effectively "corrects" for matrix effects at a different time point than the analyte. Only a deuterated standard co-eluting at the same retention time can accurately compensate for instantaneous ion suppression events [3].

Chromatography & Ionization

- Column Chemistry: A C18 column with polar-embedded groups or a Phenyl-Hexyl phase is preferred over standard C18. This enhances the retention of the polar basic amine, moving it away from the solvent front where salts elute.
- Ionization: Positive Electrospray Ionization (ESI+) is mandatory due to the basic nitrogen in the pyrrolidine ring, which readily accepts a proton ().

Experimental Protocol

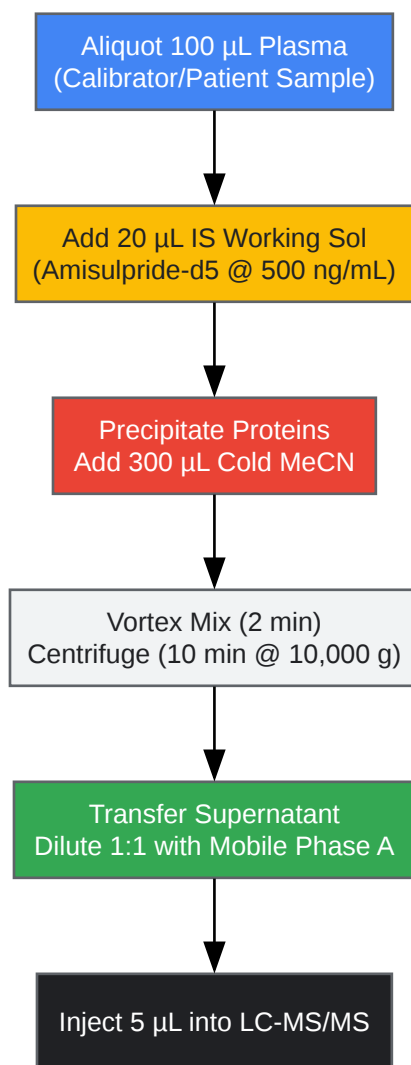
Materials & Reagents

- Analyte: Amisulpride (Purity >98%).[1][3]
- Internal Standard: Amisulpride-d5 (Purity >98%, isotopic enrichment >99%).
- Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

PPT is chosen for high throughput. While Liquid-Liquid Extraction (LLE) offers cleaner extracts, the use of Amisulpride-d5 compensates for the "dirtier" PPT background.

Workflow Diagram:



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Figure 1: Protein Precipitation Workflow optimized for high-throughput clinical analysis.

LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290, Waters Acquity).

- Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.6 μm).
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	10	Initial Hold
0.50	10	Divert to Waste (Salt removal)
2.50	90	Elution of Amisulpride
3.00	90	Wash
3.10	10	Re-equilibration

| 4.50 | 10 | End of Run |

Mass Spectrometry (MRM Parameters):

- Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 500°C.

MRM Transitions Table:

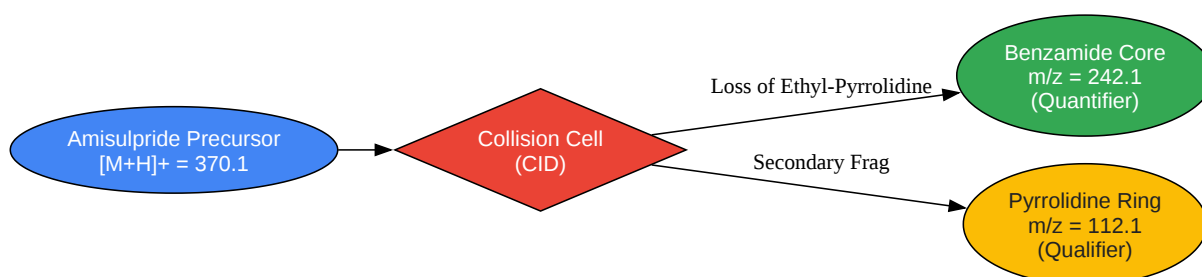
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Role	Collision Energy (eV)
Amisulpride	370.1	242.1	Quantifier	25
Amisulpride	370.1	112.1	Qualifier	40

| Amisulpride-d5 | 375.1 | 242.1 | Internal Standard | 25 |

Note on Fragmentation: The primary transition (

) corresponds to the cleavage of the ethyl-pyrrolidine side chain, leaving the substituted benzamide core. Since the d5 label is typically on the ethyl group of the pyrrolidine side chain (which is lost), the fragment ion for the IS remains at m/z 242, while the precursor shifts to 375. This is a common pattern for this specific deuterated standard [4, 5].

Fragmentation Logic Diagram:



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Figure 2: MS/MS Fragmentation pathway for Amisulpride in ESI+ mode.

Validation & Quality Assurance

This method must be validated according to FDA or EMA Bioanalytical Method Validation guidelines [6].

Linearity & Range

- Range: 2.0 – 2500 ng/mL.[1][2][3]
- Rationale: The lower limit (2 ng/mL) detects wash-out levels, while the upper limit (2500 ng/mL) covers toxic concentrations (Alert level >640 ng/mL) without requiring dilution [2].
- Curve Fit: Weighted linear regression (

) is required to maintain accuracy at the lower end of the curve.

Accuracy & Precision

- Intra-day/Inter-day Precision: CV < 15% (20% at LLOQ).
- Accuracy: $\pm 15\%$ of nominal value.
- QC Levels: Low (6 ng/mL), Medium (300 ng/mL), High (2000 ng/mL).

Matrix Effects (The "Self-Validating" Check)

Calculate the IS-normalized Matrix Factor.

Because Amisulpride-d5 is used, the matrix factor for the analyte and the IS should be identical. If the IS-normalized matrix factor deviates significantly from 1.0, the extraction method must be improved (switch from PPT to SPE).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary interactions with silanols.	Increase Ammonium Formate concentration to 10mM; ensure pH is acidic (pH ~3.0).
Carryover	Sticky basic amine on injector needle.	Use a strong needle wash: MeOH:MeCN:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid. [1] [2] [3] [4]
Low Sensitivity	Ion suppression from phospholipids.	Divert the first 0.5-1.0 min of flow to waste; ensure the retention time is >1.5 min ().
Non-Linearity	Detector saturation at high end.	Use a less sensitive transition (e.g., C13 isotope) or reduce injection volume to 1-2 μ L.

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